N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3,5-DIMETHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry, particularly as kinase inhibitors .
Preparation Methods
The synthesis of N4-(3,5-DIMETHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(3,5-dimethylphenyl)-β-alanine with ethyl acetoacetate can yield intermediate compounds, which are then further reacted with hydrazine derivatives to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl groups, using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N4-(3,5-DIMETHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism involves interactions with key amino acid residues in the kinase domain, leading to conformational changes that inhibit enzyme activity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another kinase inhibitor with a different core structure.
Quinazoline: Widely used in medicinal chemistry for its anticancer properties. N4-(3,5-DIMETHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitutions, which enhance its binding affinity and selectivity for CDK2.
Properties
Molecular Formula |
C25H29N7O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C25H29N7O/c1-18-14-19(2)16-20(15-18)28-23-22-17-27-32(21-6-4-3-5-7-21)24(22)30-25(29-23)26-8-9-31-10-12-33-13-11-31/h3-7,14-17H,8-13H2,1-2H3,(H2,26,28,29,30) |
InChI Key |
WVQCFBWLCGFCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.